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Compound of Interest

Compound Name: Methyl DL-pyroglutamate

Cat. No.: B109303 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
DL-pyroglutamate, a key organic compound with applications in various research and

development sectors. This document presents its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data

acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Methyl DL-pyroglutamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.2 Multiplet 1H CH

~3.7 Singlet 3H OCH₃

~2.4-2.2 Multiplet 4H CH₂CH₂

~7.0 Broad Singlet 1H NH
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Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

~175 C=O (amide)

~172 C=O (ester)

~56 CH

~52 OCH₃

~29 CH₂

~25 CH₂

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~3250 Strong, Broad N-H Stretch

~1740 Strong C=O Stretch (Ester)

~1680 Strong C=O Stretch (Amide)

~1200 Strong C-O Stretch

Mass Spectrometry (MS)
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m/z Relative Intensity Assignment

143 Moderate [M]⁺ (Molecular Ion)

112 Moderate [M - OCH₃]⁺

84 High [M - COOCH₃]⁺

56 High [C₃H₄O]⁺ or [C₃H₆N]⁺

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition

Sample Preparation: A sample of Methyl DL-pyroglutamate (5-10 mg) is dissolved in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5

mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard

(0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data

acquisition.

¹H NMR Parameters: The instrument is tuned to the proton frequency. A standard single-

pulse experiment is performed. Key parameters include a 90° pulse width, a relaxation delay

of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are

acquired for a good signal-to-noise ratio.

¹³C NMR Parameters: The instrument is tuned to the carbon-13 frequency. A proton-

decoupled pulse sequence is used to simplify the spectrum. Key parameters include a 30-

45° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A
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larger number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of ¹³C.

Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate

software. This involves Fourier transformation, phase correction, and baseline correction.

Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectrum Acquisition

Sample Preparation: A small drop of neat Methyl DL-pyroglutamate is placed directly onto

the crystal surface of the ATR accessory.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory (e.g., with a diamond or germanium crystal) is used.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The

sample is then placed on the crystal, and the sample spectrum is acquired. The spectrum is

typically recorded in the range of 4000-400 cm⁻¹.

Data Processing: The final absorbance spectrum is generated by ratioing the sample

spectrum against the background spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum Acquisition

Sample Introduction: A dilute solution of Methyl DL-pyroglutamate in a volatile organic

solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the

mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is

used.

Ionization: The sample molecules are bombarded with a beam of high-energy electrons

(typically 70 eV), causing ionization and fragmentation.
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Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The abundance of each ion is measured by a detector, generating the mass

spectrum.

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Methyl DL-pyroglutamate.
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Caption: Workflow for Spectroscopic Analysis.
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[https://www.benchchem.com/product/b109303#spectroscopic-data-of-methyl-dl-
pyroglutamate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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